molecular formula C21H24Cl2N6O2S B607004 2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide CAS No. 1215010-55-1

2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide

Cat. No. B607004
M. Wt: 495.423
InChI Key: XMBSZPZJLPTFMV-UHFFFAOYSA-N
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Description

DDD85646 is a moderately bioavailable pyrazole sulphonamide inhibitor of T. brucei N-myristoyltransferase (TbNMT) with an apparent Ki value of 1.44 nM. T. brucei is the parasite responsible for human African trypanosomiasis (HAT), also known as African sleeping sickness, and is transmitted through the tsetse fly. DDD85646 administration in mice (12.5 mg/kg for four days) ameliorated T. brucei in an acute mouse model of HAT. It less potently inhibits growth of T. cruzi (EC50 = 6.9 µM).
DDD85646 is a T. brucei N-myristoyltransferase (TbNMT) with an apparent Ki value of 1.44 nM. DDD85646 has potent activity against the enzyme (IC = 2 nM) and T. brucei (EC = 2 nM) in culture. DDD85646 has good oral pharmacokinetics and cures rodent models of peripheral HAT infection. DDD85646 provides an excellent tool for validation of T. brucei NMT as a drug target for HAT as well as a valuable lead for further optimization.

Scientific Research Applications

  • Antimicrobial Activity : Some derivatives of benzenesulfonamide, closely related to the compound , have shown significant antimicrobial activity. For instance, certain triazine-2-ylamino benzenesulfonamide derivatives exhibited notable antimicrobial activity against various microbial strains (Desai, Makwana, & Senta, 2016).

  • Carbonic Anhydrase Inhibition : Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, which are structurally related to the compound, have been investigated as inhibitors of human carbonic anhydrase isoforms. These isoforms are involved in diseases such as glaucoma, epilepsy, obesity, and cancer. Some of these compounds demonstrated potent inhibition, especially against the tumor-associated isoform hCA IX (Lolak, Akocak, Bua, & Supuran, 2019).

  • Treatment of Metabolic Syndrome : N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been synthesized for the treatment of metabolic syndrome, a disorder associated with increased risk of cardiovascular disease and type 2 diabetes mellitus. These derivatives offer a potential alternative remedy for insulin resistance (Deka et al., 2013).

  • Antitumor Activity : Some benzenesulfonamides have been investigated for their potential in antitumor activity. For instance, compounds incorporating indeno[1,2-c]pyrazol moieties showed interesting cytotoxic activities, suggesting their importance for further anti-tumor studies (Gul et al., 2016).

  • Adenosine Receptor Antagonism : Certain benzenesulfonamide derivatives have been identified as potent antagonists of the A2B adenosine receptor, demonstrating high affinity and selectivity. This is significant for pharmacological applications (Esteve et al., 2006).

  • Herbicide Activity : The compound has also been studied in the context of herbicide applications. Research on chlorsulfuron, a compound with a similar benzenesulfonamide group, showed its effectiveness in controlling Canada thistle, a common weed (Hall, Bestman, Devine, & Vanden Born, 1985).

properties

IUPAC Name

2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBSZPZJLPTFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347812
Record name 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide

CAS RN

1215010-55-1
Record name DDD-85646
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DDD-85646
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
S Brand, LAT Cleghorn, SP McElroy… - Journal of medicinal …, 2012 - ACS Publications
N-Myristoyltransferase (NMT) represents a promising drug target for human African trypanosomiasis (HAT), which is caused by the parasitic protozoa Trypanosoma brucei. We report …
Number of citations: 116 pubs.acs.org
IV Ogungbe, JD Ng, WN Setzer - Future Medicinal Chemistry, 2013 - Future Science
Background: Leishmaniasis is a collection of chronic diseases caused by protozoa of the genus Leishmania. Current antileishmanial chemotherapeutics have demonstrated adverse …
Number of citations: 31 www.future-science.com
MK Fenwick, AR Reers, Y Liu, R Zigweid… - ACS Infectious …, 2023 - ACS Publications
Each year, approximately 50,000 children under 5 die as a result of diarrhea caused by Cryptosporidium parvum, a protozoan parasite. There are currently no effective drugs or …
Number of citations: 5 pubs.acs.org

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